molecular formula C15H25NO4 B6184335 rac-(1R,2R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)cyclopropane-1-carboxylic acid, trans CAS No. 2350443-70-6

rac-(1R,2R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)cyclopropane-1-carboxylic acid, trans

Cat. No. B6184335
CAS RN: 2350443-70-6
M. Wt: 283.4
InChI Key:
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Description

The compound “rac-(1R,2R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)cyclopropane-1-carboxylic acid, trans” is a complex organic molecule. It contains a tert-butoxycarbonyl group, which is known for its unique reactivity pattern and has various applications in chemical transformations .


Synthesis Analysis

The synthesis of compounds containing the tert-butoxycarbonyl group can be achieved using flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with the tert-butoxycarbonyl group attached to a piperidin-4-yl group, which is further attached to a cyclopropane-1-carboxylic acid group. The presence of these groups contributes to the unique properties of this compound .


Chemical Reactions Analysis

The tert-butoxycarbonyl group in this compound is known for its unique reactivity pattern. It can be used in various chemical transformations, including biosynthetic and biodegradation pathways .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)cyclopropane-1-carboxylic acid, trans involves the protection of the piperidine nitrogen, followed by the formation of the cyclopropane ring and the subsequent deprotection of the piperidine nitrogen. The final step involves the introduction of the carboxylic acid group.", "Starting Materials": [ "4-piperidone", "tert-butyl bromoacetate", "sodium hydride", "cyclopropane carboxylic acid", "triethylamine", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Protection of piperidine nitrogen: 4-piperidone is reacted with tert-butyl bromoacetate and sodium hydride in diethyl ether to form the protected piperidine intermediate.", "Formation of cyclopropane ring: The protected piperidine intermediate is reacted with cyclopropane carboxylic acid and triethylamine in acetic anhydride to form the cyclopropane ring.", "Deprotection of piperidine nitrogen: The cyclopropane intermediate is treated with hydrochloric acid to remove the tert-butyl protecting group from the piperidine nitrogen.", "Introduction of carboxylic acid group: The resulting amine intermediate is treated with sodium hydroxide and then reacted with acetic anhydride to introduce the carboxylic acid group.", "Purification: The final product is purified by recrystallization from a suitable solvent." ] }

CAS RN

2350443-70-6

Product Name

rac-(1R,2R)-2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)cyclopropane-1-carboxylic acid, trans

Molecular Formula

C15H25NO4

Molecular Weight

283.4

Purity

95

Origin of Product

United States

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